molecular formula C25H23N3O3S3 B2937187 N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 300819-31-2

N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No. B2937187
CAS RN: 300819-31-2
M. Wt: 509.66
InChI Key: TVTKFVMHKXTSDQ-QNGOZBTKSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C25H23N3O3S3 and its molecular weight is 509.66. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Thiazolidinone derivatives, similar to the compound , have been synthesized and characterized for their potential applications in photodynamic therapy. These compounds, especially when incorporated into phthalocyanine structures, have shown remarkable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Research on thiazolidinone derivatives, structurally related to the compound , has demonstrated moderate antitumor activity against malignant tumor cells, with certain compounds being particularly sensitive to the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

Anticonvulsant and Antimicrobial Activities

Studies on sulfonamide thiazole derivatives have revealed their potential anticonvulsant activity, with some compounds offering protection against picrotoxin-induced convulsion. This suggests the potential of such compounds in the development of new anticonvulsant drugs (Farag et al., 2012). Additionally, thiazolidinone derivatives have shown antimicrobial activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Chawla, 2016).

Antipsychotic and Anticonvulsant Agents

Compounds synthesized from thiazolidinone and thiazole structures, similar to the compound , have been evaluated for their antipsychotic and anticonvulsant activities, showing promising results and highlighting their potential therapeutic applications (Kaur et al., 2012).

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S3/c1-31-19-11-9-18(10-12-19)15-21-23(30)28(25(32)34-21)13-5-8-22(29)27-24-26-16-20(33-24)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,15-16H,5,8,13-14H2,1H3,(H,26,27,29)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTKFVMHKXTSDQ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

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